

A Comparative Analysis of the Bioactivity of Picraline Alkaloids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rauvorynine B*

Cat. No.: *B15587560*

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This guide provides a comprehensive comparative analysis of the bioactivity of prominent picraline alkaloids, a class of monoterpenoid indole alkaloids. Sourced from various medicinal plants, these compounds have garnered significant interest for their diverse pharmacological activities. This document summarizes the current state of research on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further investigation and drug development efforts.

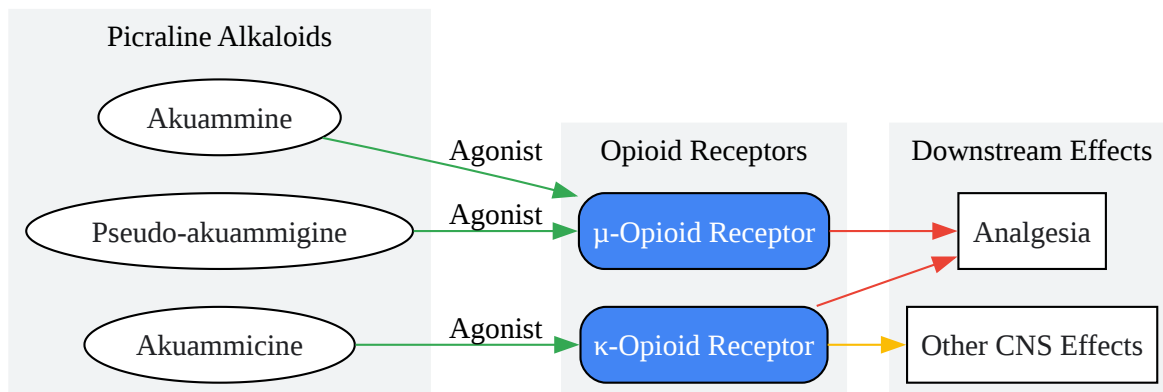
Opioidergic Activity

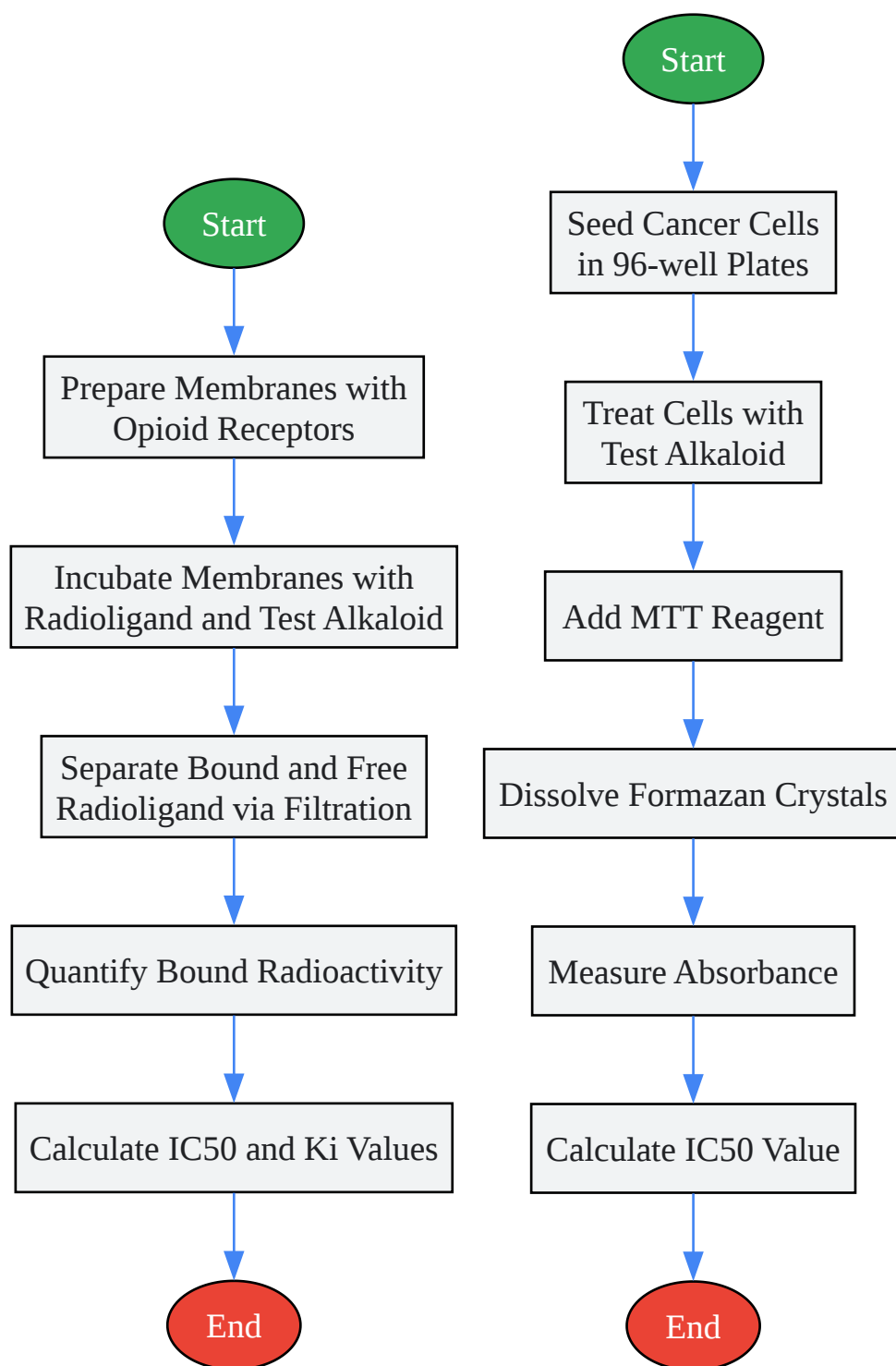
Several picraline alkaloids have been identified as ligands for opioid receptors, suggesting their potential as novel analgesics. The binding affinities of four major picraline alkaloids—akuammine, pseudo-akuammigine, akuammicine, and picraline—for the mu (μ), delta (δ), and kappa (κ) opioid receptors have been characterized.

Table 1: Opioid Receptor Binding Affinities (K_i in μM) of Picraline Alkaloids

Alkaloid	μ -Opioid Receptor (Ki)	δ -Opioid Receptor (Ki)	κ -Opioid Receptor (Ki)	Source
Akuammine	0.5	>10	>10	[1]
Pseudo-akuammigine	2.6 - 5.2	-	-	[2]
Akuammidine	0.6	2.4	8.6	[1]
Akuammicine	>10	>10	0.2	[1]

Note: A lower Ki value indicates a higher binding affinity.





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